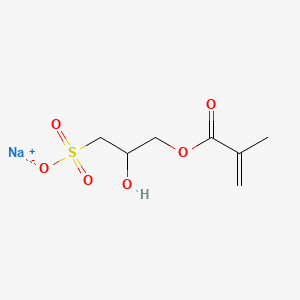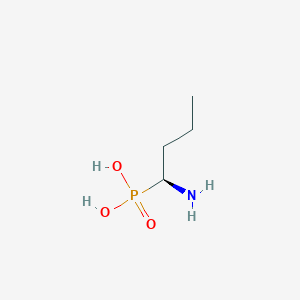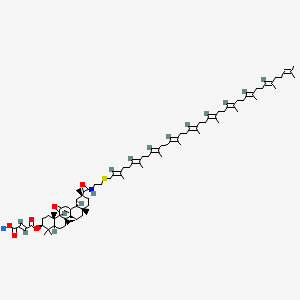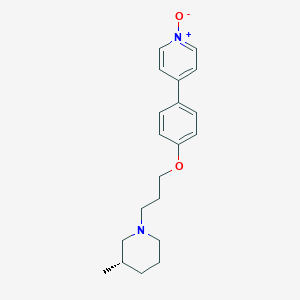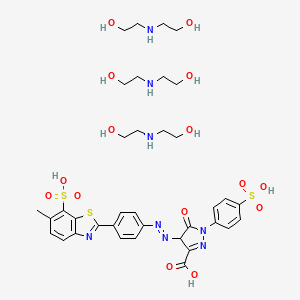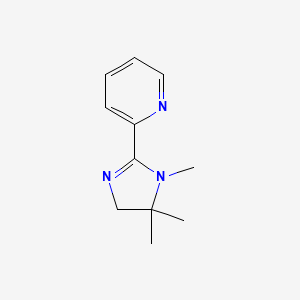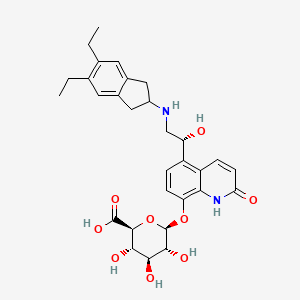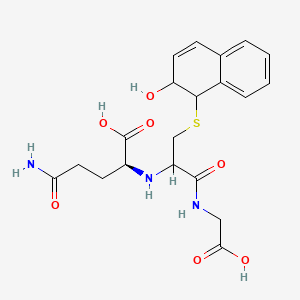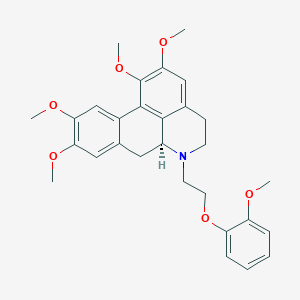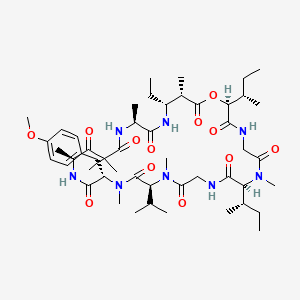
epsilon-Carotene, (6S,6'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Carotene, (6S,6’S)-: is a carotenoid, a class of organic pigments naturally occurring in plants and some other photosynthetic organisms like algae. Carotenoids are responsible for the bright red, yellow, and orange hues in many fruits and vegetables. Epsilon-Carotene, (6S,6’S)-, specifically, is a type of carotene characterized by its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epsilon-Carotene, (6S,6’S)- can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal . The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of epsilon-Carotene, (6S,6’S)- typically involves large-scale chemical synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Epsilon-Carotene, (6S,6’S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Epsilon-Carotene, (6S,6’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of carotenoids.
Biology: Epsilon-Carotene, (6S,6’S)- is studied for its role in photosynthesis and its antioxidant properties.
Medicine: Research is ongoing into its potential health benefits, including its role in preventing chronic diseases and its use as a dietary supplement.
Mechanism of Action
The mechanism by which epsilon-Carotene, (6S,6’S)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage. In photosynthetic organisms, it plays a crucial role in light absorption and energy transfer .
Comparison with Similar Compounds
Beta-Carotene: Another well-known carotenoid with similar antioxidant properties but different structural features.
Alpha-Carotene: Similar to beta-carotene but with a different arrangement of double bonds.
Uniqueness: Epsilon-Carotene, (6S,6’S)- is unique due to its specific stereochemistry and the presence of epsilon rings, which differentiate it from other carotenoids. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
125411-81-6 |
|---|---|
Molecular Formula |
C40H56 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
(6S)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m1/s1 |
InChI Key |
QABFXOMOOYWZLZ-YBXBTWSUSA-N |
Isomeric SMILES |
CC1=CCCC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



